molecular formula C24H24N4OS B15136801 (2S)-4-methyl-1-[5-[3-(2-thiophen-3-ylethynyl)-2H-indazol-5-yl]pyridin-3-yl]oxypentan-2-amine

(2S)-4-methyl-1-[5-[3-(2-thiophen-3-ylethynyl)-2H-indazol-5-yl]pyridin-3-yl]oxypentan-2-amine

Cat. No.: B15136801
M. Wt: 416.5 g/mol
InChI Key: VEZMWMSMHXKTFY-FQEVSTJZSA-N
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Description

(2S)-4-methyl-1-[5-[3-(2-thiophen-3-ylethynyl)-2H-indazol-5-yl]pyridin-3-yl]oxypentan-2-amine is a complex organic compound that features a thiophene ring, an indazole moiety, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-methyl-1-[5-[3-(2-thiophen-3-ylethynyl)-2H-indazol-5-yl]pyridin-3-yl]oxypentan-2-amine typically involves multi-step organic synthesis. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: m-CPBA, hydrogen peroxide (H2O2)

    Reducing Agents: NaBH4, lithium aluminum hydride (LiAlH4)

    Catalysts: Palladium catalysts for cross-coupling reactions

Major Products

    Oxidation Products: Sulfoxides and sulfones from the thiophene ring

    Reduction Products: Amines from the reduction of nitro groups

    Substitution Products: Various substituted pyridine derivatives

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology

In biological research, the compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents .

Medicine

Its unique structure allows it to interact with specific molecular targets involved in these diseases .

Industry

In the industrial sector, the compound can be used in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (2S)-4-methyl-1-[5-[3-(2-thiophen-3-ylethynyl)-2H-indazol-5-yl]pyridin-3-yl]oxypentan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways .

Properties

Molecular Formula

C24H24N4OS

Molecular Weight

416.5 g/mol

IUPAC Name

(2S)-4-methyl-1-[5-[3-(2-thiophen-3-ylethynyl)-2H-indazol-5-yl]pyridin-3-yl]oxypentan-2-amine

InChI

InChI=1S/C24H24N4OS/c1-16(2)9-20(25)14-29-21-10-19(12-26-13-21)18-4-6-24-22(11-18)23(27-28-24)5-3-17-7-8-30-15-17/h4,6-8,10-13,15-16,20H,9,14,25H2,1-2H3,(H,27,28)/t20-/m0/s1

InChI Key

VEZMWMSMHXKTFY-FQEVSTJZSA-N

Isomeric SMILES

CC(C)C[C@@H](COC1=CN=CC(=C1)C2=CC3=C(NN=C3C=C2)C#CC4=CSC=C4)N

Canonical SMILES

CC(C)CC(COC1=CN=CC(=C1)C2=CC3=C(NN=C3C=C2)C#CC4=CSC=C4)N

Origin of Product

United States

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